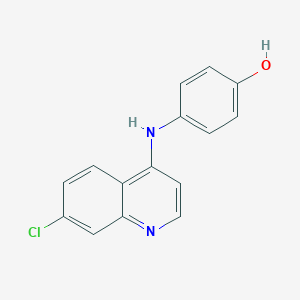

7-Chloro-4-(4-hydroxyanilino)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-10-1-6-13-14(7-8-17-15(13)9-10)18-11-2-4-12(19)5-3-11/h1-9,19H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAVTICKABAMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279366 | |

| Record name | 4-[(7-chloroquinolin-4-yl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81099-86-7 | |

| Record name | 81099-86-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(7-chloroquinolin-4-yl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-4-(4-HYDROXYANILINO)QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Comprehensive Synthetic Routes to 7-Chloro-4-(4-hydroxyanilino)quinoline and its Analogues

The synthesis of this compound, a molecule of significant interest in medicinal chemistry, involves a series of strategic chemical reactions. uni.lu The construction of this molecule and its analogues relies on established and innovative synthetic methodologies, which can be broadly categorized into the elaboration of the quinoline (B57606) core, introduction of the anilino moiety, and subsequent functionalization.

The quinoline scaffold is a privileged structure in medicinal chemistry, and its synthesis has been the subject of extensive research. frontiersin.orgnih.gov Classical methods for synthesizing the quinoline ring system often involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their equivalents. frontiersin.org These traditional methods, while effective, sometimes require harsh reaction conditions.

Modern synthetic approaches have increasingly focused on catalytic methods to improve efficiency and yield. For instance, metal nanoparticle-catalyzed reactions have emerged as a powerful tool for quinoline synthesis, offering excellent atom economy and often proceeding under milder conditions. frontiersin.orgnih.gov

A common precursor for the synthesis of this compound is 4,7-dichloroquinoline (B193633). mdpi.comorgsyn.org The synthesis of 4,7-dichloroquinoline itself can be achieved from m-chloroaniline through a multi-step process. orgsyn.org This highlights the importance of having efficient methods for the synthesis of the basic quinoline core, which can then be further functionalized.

The key step in the synthesis of this compound is the introduction of the 4-hydroxyanilino group onto the 7-chloroquinoline (B30040) core. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.govmasterorganicchemistry.comnih.gov In this reaction, the chlorine atom at the 4-position of 4,7-dichloroquinoline is displaced by the amino group of 4-aminophenol. nih.govnih.gov

The reactivity of the 4-position of the quinoline ring towards nucleophilic attack is enhanced by the presence of the ring nitrogen, which helps to stabilize the negatively charged intermediate formed during the reaction. masterorganicchemistry.comresearchgate.net The reaction conditions for this substitution can be varied, but it often involves heating the reactants in a suitable solvent, sometimes in the presence of a base to facilitate the reaction. nih.gov The regioselectivity of this reaction is a crucial aspect, with the substitution occurring preferentially at the 4-position over the 7-position. nih.gov

It is worth noting that in nucleophilic substitution reactions involving 4-aminophenol, the amino group is generally more reactive than the phenolic hydroxyl group under many conditions. researchgate.net However, by carefully controlling the reaction conditions, selective reaction at the amino group can be achieved.

Once the this compound scaffold is assembled, further modifications can be made to the anilino moiety to explore structure-activity relationships. rsc.org The hydroxyl group of the anilino ring provides a convenient handle for such functionalization. For example, it can be alkylated or acylated to introduce a variety of substituents.

These modifications can be used to alter the physicochemical properties of the molecule, such as its solubility and lipophilicity, which can in turn influence its biological activity. nih.gov The ability to selectively functionalize the anilino moiety allows for the creation of a diverse library of analogues for biological screening. rsc.org

In recent years, there has been a growing emphasis on the application of green chemistry principles in chemical synthesis to minimize environmental impact. frontiersin.orgnih.gov This includes the use of safer solvents, reduction of reaction times, and development of catalytic methods with high atom efficiency. frontiersin.orgresearchgate.net

For the synthesis of quinoline derivatives, several green protocols have been developed. These include the use of nanocatalysts, which can often be recovered and reused, and the use of ultrasound irradiation to accelerate reactions and improve yields. nih.gov For example, TiO2 nanoparticles have been used as a catalyst for the synthesis of quinoline hybrids in aqueous media under ultrasonic irradiation. nih.gov The development of such environmentally benign synthetic methods is crucial for the sustainable production of important chemical compounds.

Derivatization and Structural Modification Strategies

The derivatization of the this compound scaffold is a key strategy for the development of new compounds with potentially enhanced biological activities. This involves the introduction of various functional groups and ring systems onto the parent molecule.

A common derivatization strategy involves the introduction of other heterocyclic ring systems onto the quinoline core. nih.govnih.govnih.govdurham.ac.uk These heterocyclic moieties can themselves possess a wide range of biological activities and their incorporation can lead to hybrid molecules with novel properties. tandfonline.comnih.govrevistabionatura.org

Triazoles: The 1,2,3-triazole ring is a popular choice for molecular hybridization due to its favorable chemical properties and its presence in numerous biologically active compounds. nih.govtandfonline.comnih.gov Triazole-containing quinoline derivatives can be synthesized using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govmdpi.com For instance, 4-azido-7-chloroquinoline can be reacted with various alkynes to generate a library of triazole-quinoline hybrids. nih.govscielo.brrsc.org

Pyrazolines: Pyrazolines are another important class of five-membered nitrogen-containing heterocycles with diverse pharmacological activities. revistabionatura.orgnih.govresearchgate.net Hybrid molecules containing both a 7-chloro-4-aminoquinoline nucleus and a 2-pyrazoline (B94618) fragment have been synthesized. nih.gov The synthesis of these hybrids often involves the initial formation of a chalcone (B49325) intermediate from a substituted acetophenone, followed by cyclization with a hydrazine (B178648) derivative. nih.gov

Pyrimidines: The pyrimidine (B1678525) ring is a key component of many biologically important molecules, including nucleic acids and various drugs. arabjchem.orgbenthamdirect.com The fusion of a pyrimidine ring to the quinoline scaffold can lead to the formation of pyrimido[4,5-b]quinoline derivatives. benthamdirect.comnih.gov The synthesis of these compounds can be achieved through various methods, including the reaction of appropriately functionalized quinolines with reagents that provide the necessary atoms for the pyrimidine ring. nih.gov For example, 2-chloro-3-formyl quinoline can be condensed with 2-hydroxy acetophenones and then treated with guanidine (B92328) carbonate to form pyrimidine analogues. arabjchem.org

The following table summarizes some of the heterocyclic ring systems that have been incorporated into the 7-chloroquinoline scaffold and the synthetic methods used.

| Heterocyclic Ring | Synthetic Method | Reference |

| 1,2,3-Triazole | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | nih.govmdpi.com |

| Pyrazoline | Cyclization of chalcone intermediates with hydrazine derivatives | nih.gov |

| Pyrimidine | Condensation of functionalized quinolines with guanidine carbonate | arabjchem.org |

The introduction of these heterocyclic systems significantly expands the chemical space around the this compound core, providing a rich source of new compounds for further investigation.

Formation of Hybrid Compounds

The synthesis of hybrid compounds incorporating the 7-chloro-4-aminoquinoline nucleus is a prominent strategy aimed at combining the functionalities of different bioactive moieties to create a single molecule with potentially enhanced or novel properties. This approach often begins with the versatile precursor 4,7-dichloroquinoline.

A common initial step is a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C4 position of 4,7-dichloroquinoline is displaced by an appropriate amine. frontiersin.org For instance, reacting 4,7-dichloroquinoline with p-aminoacetophenone in refluxing ethanol (B145695) yields 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethan-1-one, a key intermediate for further hybridization. researchgate.net This intermediate can then undergo condensation with other molecules, such as cyanoacetohydrazide, to form more complex hybrid structures. researchgate.net

Researchers have successfully synthesized a variety of hybrid compounds by linking the 7-chloro-4-aminoquinoline core with other heterocyclic systems. These include:

Pyrazoline Hybrids: New analogues have been created by combining the 7-chloro-4-aminoquinoline nucleus with a substituted 2-pyrazoline moiety. nih.gov

Benzimidazole (B57391) Hybrids: Novel compounds have been synthesized by joining 7-chloroquinoline with benzimidazole through various linkers. mdpi.com The synthesis can involve a condensation reaction between a 7-chloroquinoline-bearing aldehyde, like 3-(7-chloroquinolin-4-ylamino)benzaldehyde, and a benzene-1,2-diamine derivative in the presence of sodium metabisulfite. mdpi.com

Thiazolidinone and Pyrrolidinedione Hybrids: The side chain amino group of N-(7-chloroquinolin-4-yl) alkyldiamines has been modified to incorporate 2-imino-thiazolidin-4-one and 1H-pyrrol-2,5-dione systems, resulting in new hybrid molecules. scielo.br

Triazole Hybrids: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a key method for forming 1,2,3-triazole-linked hybrids. This involves reacting a 4-azido-7-chloroquinoline precursor with a terminal alkyne. mdpi.com

The table below summarizes selected synthetic approaches for creating hybrid compounds based on the 7-chloro-4-aminoquinoline scaffold.

| Hybrid Type | Key Precursors | Reaction Type | Reference |

| Benzimidazole Hybrid | 3-(7-chloroquinolin-4-ylamino)benzaldehyde, benzene-1,2-diamines | Condensation | mdpi.com |

| Pyrrolidinedione Hybrid | N-(7-chloroquinolin-4-yl) alkyldiamines, Maleic anhydride | N-alkylation/Cyclization | scielo.br |

| Pyrazoline Hybrid | 7-chloro-4-aminoquinoline nucleus, Substituted 2-pyrazoline moiety | Cyclization | nih.gov |

| Triazole Hybrid | 4-Azido-7-chloroquinoline, O-acetylenic acetaminophen | Azide-Alkyne Cycloaddition | mdpi.com |

Linker Chemistry for Conjugate Design

The design of conjugates using the 7-chloro-4-aminoquinoline core heavily relies on the nature and length of the linker that connects it to another chemical entity. The linker's chemistry is critical as it can profoundly influence the conjugate's properties.

Studies have demonstrated that linker length is a crucial factor. For instance, in a series of 1,8-naphthalimide-4-aminoquinoline conjugates, those with shorter spacer chains generally exhibited better activity. nih.gov Conjugates with ethyl, propyl, and butyl linkers were synthesized, with the propyl-linked conjugate (4l) showing the highest potency. nih.gov Similarly, in the development of hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives, an ethyl linker (a two-carbon chain) was found to be optimal for enhancing activity, while linkers longer than three carbons were less potent. nih.gov

The type of linker also plays a significant role. In the synthesis of 7-chloro-4-aminoquinoline-benzimidazole hybrids, different linkers were employed to investigate their influence on biological activity. These included a 3-phenyl linker, a 4-phenyl piperazine (B1678402) linker, and an ethyl benzamidyl linker, demonstrating the versatility in connecting the two pharmacophores. mdpi.com The concept of "self-immolative" spacers, such as the para-aminobenzyl (PAB) scaffold, is an advanced strategy in conjugate design. unimi.it Upon a specific cleavage event, these linkers undergo spontaneous degradation, ensuring the release of the active molecule. unimi.it

The table below details various linker strategies used in the design of 7-chloro-4-aminoquinoline conjugates.

| Conjugate Partner | Linker Type | Key Finding | Reference |

| Naphthalimide | Alkyl chains (ethyl, propyl, butyl) | Propyl linker resulted in the most potent compound. nih.gov | nih.gov |

| Pyrano[2,3-c]pyrazole | Ethyl chain | Shorter linkers (2 carbons) are optimal for activity. nih.gov | nih.gov |

| Benzimidazole | 3-Phenyl, 4-Phenyl piperazine, Ethyl benzamidyl | Linker type influences the overall properties of the hybrid. mdpi.com | mdpi.com |

| Various Payloads | Para-aminobenzyl carbamate (B1207046) (PABC) | Self-immolative linker enables controlled drug release. unimi.it | unimi.it |

Analytical Characterization of Synthesized Compounds

The structural elucidation and confirmation of newly synthesized 7-chloro-4-aminoquinoline derivatives and their hybrids are established through a combination of spectroscopic and analytical techniques. These methods are essential for verifying the identity, purity, and chemical structure of the target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for characterization.

¹H-NMR provides detailed information about the proton environment in the molecule. For example, in the spectrum of 1-(3-((7-Chloroquinolin-4-yl)amino)propyl)1H-pyrrol-2,5-dione (16), distinct signals are observed for the aromatic protons of the quinoline ring and the protons of the pyrrolidinedione and propyl linker, with specific chemical shifts (δ) and coupling constants (J) confirming the connectivity. scielo.br

¹³C-NMR is used to identify all unique carbon atoms in the molecule, complementing the ¹H-NMR data. scielo.brresearchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns. The molecular ion peak (M+) confirms the molecular formula of the compound. nih.govscielo.br High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, further validating the elemental composition. mdpi.com

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies. scielo.brresearchgate.net

Elemental Analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, providing empirical formula validation that can be compared against the calculated values for the proposed structure. mdpi.com

X-ray Crystallography offers unambiguous proof of structure by determining the precise arrangement of atoms in a crystalline solid. For example, single-crystal X-ray diffraction analysis was used to determine the crystal structure of a hydrated form of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, revealing its three-dimensional network and intermolecular interactions. mdpi.com

The table below summarizes the analytical techniques used for the characterization of these compounds.

| Analytical Technique | Information Provided | Reference |

| ¹H-NMR | Proton environment, chemical shifts, coupling constants | nih.govscielo.br |

| ¹³C-NMR | Carbon skeleton, number of unique carbon atoms | scielo.brresearchgate.net |

| Mass Spectrometry (MS/HRMS) | Molecular weight, elemental composition, fragmentation patterns | nih.govscielo.brmdpi.com |

| Infrared (IR) Spectroscopy | Presence of functional groups | scielo.brresearchgate.net |

| Elemental Analysis | Percentage composition of C, H, N | mdpi.com |

| X-ray Crystallography | Absolute molecular structure, intermolecular interactions | mdpi.com |

Pharmacological Profile and Diverse Biological Activities

Antimalarial Activity of 7-Chloro-4-(4-hydroxyanilino)quinoline and its Derivatives

The 4-aminoquinoline (B48711) scaffold, particularly the 7-chloro-4-aminoquinoline core, is a cornerstone in the history of antimalarial drug development, with chloroquine (B1663885) being its most famous representative. However, the rise of drug-resistant strains of Plasmodium falciparum has necessitated the development of new derivatives. Research into this compound and its related compounds has revealed significant antiplasmodial activity, demonstrating its potential to overcome existing resistance mechanisms.

Derivatives of this compound have been evaluated against various chloroquine-sensitive (CQS) strains of P. falciparum, such as 3D7 and D6. In these studies, many of the synthesized compounds exhibit potent activity. For instance, certain 4-anilinoquinoline-triazine hybrids have demonstrated significant efficacy against the 3D7 strain. Similarly, other studies have shown that 4-aminoquinoline derivatives can be highly active against CQS parasites, with some compounds displaying activity in the low nanomolar range. For example, a series of 4-anilinoquinoline-Mannich base drugs were effective against the 3D7 strain of P. falciparum nih.gov. Another study on quinoline-triazine hybrids also showed potent activity against the 3D7 strain researchgate.net.

Table 1: In vitro Activity of Selected Derivatives Against Chloroquine-Sensitive (CQS) P. falciparum Strains IC₅₀ values represent the concentration of the compound required to inhibit 50% of parasite growth.

| Compound Class | Strain | IC₅₀ (nM) |

|---|---|---|

| 4-Anilinoquinoline-Triazine Hybrid | 3D7 | Data varies by specific derivative |

| 4-Aminoquinoline-Sulfonamide Hybrid | 3D7 | Low activity compared to chloroquine |

| 4-Anilinoquinoline-Mannich Base | 3D7 | Effective in vitro |

A critical test for new antimalarial candidates is their efficacy against chloroquine-resistant (CQR) strains, such as K1, W2, and Dd2. Research has shown that modifications to the 7-chloro-4-aminoquinoline structure can restore activity against these resistant parasites. Shortening or lengthening the aliphatic side chain of chloroquine analogues has been shown to increase activity against CQR strains nih.gov.

Several hybrid molecules incorporating the 7-chloroquinoline (B30040) moiety have demonstrated potent activity against CQR strains. For example, quinoline-triazine hybrids were effective against the W2 strain, with some derivatives showing better activity than chloroquine itself researchgate.net. Similarly, clotrimazole-hybrid compounds were effective against CQR strains nih.gov. Another promising approach involves "reversed chloroquines," designed to overcome the resistance mechanism associated with the P. falciparum chloroquine resistance transporter (PfCRT) nih.gov. These compounds have shown effectiveness in the low nanomolar range against CQR strains nih.gov. One study found a specific 4-aminoquinoline derivative to be four-fold more potent than chloroquine against the Dd2-CQR strain raco.cat.

Table 2: In vitro Activity of Selected Derivatives Against Chloroquine-Resistant (CQR) P. falciparum Strains IC₅₀ values represent the concentration of the compound required to inhibit 50% of parasite growth.

| Compound Class | Strain | IC₅₀ (nM) |

|---|---|---|

| Quinolone-based Hybrid | RKL-9 | 684 - 1778 (µg/mL) |

| 4-aminoquinoline-pyrimidine hybrid | Dd2 | 55.8 |

| Chloroquine Analog (DAQ) | K1 | ~405 |

In vivo studies, typically using mouse models infected with rodent malaria parasites like Plasmodium berghei, are crucial for evaluating a compound's efficacy in a whole organism. Several derivatives based on the 7-chloro-4-aminoquinoline scaffold have demonstrated significant parasite suppression in these models.

For instance, certain quinoline-mercaptopurine hybrids were effective against P. berghei, causing over 70% inhibition of parasite multiplication nih.gov. A morpholino derivative of 4-anilinoquinoline successfully cured mice infected with P. berghei semanticscholar.org. Other studies have shown that some hybrid compounds can clear blood-stage P. berghei infections nih.gov. While some derivatives show high efficacy, others may exhibit lower parasite suppression compared to standard drugs like chloroquine nih.gov. The oral activity of these compounds in rodent malaria models confirms their potential for further development mdpi.comnih.gov.

Table 3: In vivo Efficacy of Selected Derivatives in P. berghei Mouse Models

| Compound Class | Parasite Suppression |

|---|---|

| Quinoline-Mercaptopurine Hybrid | >70% inhibition |

| 4-Anilinoquinoline (Morpholino derivative) | Cured infected mice |

| Quinoline-Trioxane Hybrid | Cleared blood-stage infection |

To gauge the potential of new candidates, their activity is often compared to established antimalarial drugs like chloroquine (CQ) and amodiaquine (B18356) (AQ). Many novel 7-chloro-4-aminoquinoline derivatives have shown activity comparable or superior to these benchmarks, especially against resistant strains nih.gov.

For example, certain quinoline-triazine hybrids displayed better antimalarial activity than chloroquine against the CQR W2 strain researchgate.net. In contrast, some 7-chloro-4-aminoquinoline-sulfonamide hybrids showed lower activity compared to chloroquine against both sensitive (3D7) and resistant (Dd2) strains nih.gov. The goal of these comparative studies is to identify compounds that not only match the potency of existing drugs against sensitive parasites but also significantly surpass them in combating resistant forms of malaria researchgate.net. The development of analogues like isoquine, which are related to amodiaquine, represents a continued effort to improve upon the 4-aminoquinoline scaffold semanticscholar.org.

Antineoplastic and Cytotoxic Potential

Beyond its established role in antimalarial research, the 7-chloroquinoline scaffold has emerged as a versatile pharmacophore in the development of anticancer agents. Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a variety of human cancer cell lines.

Numerous studies have demonstrated the antiproliferative activity of 7-chloroquinoline derivatives. For instance, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids were tested against several cancer cell lines, including HeLa (cervical), CaCo-2 (colorectal), and MCF-7 (breast) mdpi.com. The results showed that the compounds' effects varied depending on the cell line and the specific chemical structure, with GI₅₀ (concentration for 50% growth inhibition) values ranging from 0.6 to over 100 μM mdpi.com.

Another study synthesized a series of 4-anilino-quinoline amide derivatives and tested them against human hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7) cell lines asianpubs.org. Certain compounds within this series showed potent cytotoxic activity, with IC₅₀ values in the low microgram per milliliter range against HepG2 and MCF-7 cells asianpubs.org. Furthermore, 7-chloroquinoline hydrazones have exhibited good cytotoxic activity with submicromolar GI₅₀ values across a wide panel of cell lines from nine different tumor types, including lung, colorectal, breast, and hepatocellular carcinoma nih.gov.

Table 4: Cytotoxic Activity of Selected Derivatives Against Human Cancer Cell Lines IC₅₀/GI₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

| Compound Class | Cell Line | IC₅₀ / GI₅₀ |

|---|---|---|

| 4-Anilino-quinoline Amide Derivative | HepG2 (Hepatocellular) | 2.09 µg/mL |

| 4-Anilino-quinoline Amide Derivative | MCF-7 (Breast) | 4.63 µg/mL |

| 4-Anilino-quinoline Amide Derivative | SK-LU-1 (Lung) | 5-10 µg/mL |

| 7-Chloro-4-aminoquinoline-benzimidazole Hybrid | HeLa (Cervical) | Varies (0.6 to >100 μM) |

Investigation of Chemosensitizing Properties

The 7-chloroquinoline moiety, a core component of this compound, is a subject of ongoing research for its potential as a chemosensitizer when used in combination with existing anti-cancer drugs mdpi.com. The rationale behind this approach lies in the ability of such compounds to potentially enhance the efficacy of chemotherapeutic agents, allowing for lower doses and potentially reducing side effects. Research into the specific chemosensitizing effects of this compound is part of a broader investigation into how quinoline-based structures can modulate cellular responses to cancer therapies.

Antimycobacterial Activity against Mycobacterium tuberculosis

Derivatives of 7-chloro-4-aminoquinoline have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov In one study, a series of these compounds were tested against the wild-type H37Rv strain of M. tuberculosis. nih.gov The antimycobacterial activities were determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of the microorganism. The results for several 7-chloro-4-aminoquinoline derivatives are presented in the table below, illustrating the potential of this chemical scaffold in the development of new anti-tuberculosis drugs. nih.gov

| Compound Series | Derivative | MIC (µM) |

|---|---|---|

| A | A01 | 62.5 |

| A | A02 | 125 |

| B | B01 | 250 |

| B | B02 | 500 |

| C | C01 | 31.25 |

| C | C02 | 62.5 |

| D | D01 | 12.5 |

| D | D09 | 25 |

Antiprotozoal Activity against Trypanosoma cruzi

The 4-amino-7-chloroquinoline scaffold has been identified as a potential template for designing new therapeutic agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov A study involving a series of 22 pre-synthesized 7-chloro-4-amino(oxy)quinoline derivatives was conducted to assess their in vitro activity against this protozoan. nih.gov The investigation included a primary screening against the epimastigote form of the parasite and subsequent evaluation of the most promising candidates against the intracellular amastigote form. Several derivatives demonstrated significant selectivity for the parasite over mammalian cells, highlighting the potential of this chemical class in the search for novel antichagasic drugs. nih.gov

Exploration of Other Reported Biological Activities

The 7-chloroquinoline nucleus is a versatile pharmacophore found in compounds with a wide array of biological activities. mdpi.com Research has explored its potential in various therapeutic areas beyond those previously mentioned.

Anti-inflammatory Activity: Derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have been investigated for their anti-inflammatory properties. One such derivative demonstrated the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in murine macrophages. tbzmed.ac.ir Further in vivo studies using a carrageenan-induced paw edema model in mice showed a significant reduction in swelling, accompanied by a decrease in serum levels of NO and cyclooxygenase-2 (COX-2). tbzmed.ac.irtbzmed.ac.ir

Antiviral Activity: The antiviral potential of 7-chloro-4-aminoquinoline derivatives has also been a subject of investigation. Studies have evaluated these compounds against various viruses, including influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.gov Certain derivatives have shown promising in vitro anti-infectious effects against these viruses, suggesting that the 7-chloroquinoline scaffold could be a valuable starting point for the development of new antiviral agents. nih.govnih.gov

Antimicrobial and Antifungal Activity: The broad-spectrum antimicrobial potential of quinoline (B57606) derivatives is well-documented. mdpi.comnih.gov Specifically, 7-chloro-4-arylhydrazonequinolines have been evaluated for their in vitro antifungal activity against a panel of oral fungi, including various Candida and Rhodotorula species. researchgate.netnih.govnih.gov Several of these compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the established antifungal drug fluconazole. researchgate.netnih.gov Hybrid molecules incorporating the 7-chloro-4-aminoquinoline nucleus have also demonstrated activity against Candida albicans and Cryptococcus neoformans. mdpi.com

Anti-Alzheimer's Disease Activity: The potential utility of quinoline derivatives in the context of Alzheimer's disease has been explored. Research has focused on the ability of these compounds to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and to prevent the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. arabjchem.orgmdpi.com Derivatives of 4-[(7-chloroquinolin-4-yl)oxy]-3-ethoxybenzaldehyde have shown the ability to inhibit self-mediated Aβ1-42 aggregation. arabjchem.org Furthermore, a related compound, 7-chloro-4-(phenylselanyl) quinoline, has been investigated for its potential to prevent cognitive deficits in an animal model of Alzheimer's disease. nih.gov

Elucidation of Molecular Mechanisms of Action

Inhibition of Heme Polymerization (β-Hematin Formation) in Malaria Pathogenesis

A primary and well-established mechanism of action for 4-aminoquinoline (B48711) antimalarial drugs is the disruption of the parasite's heme detoxification process. esr.ie During its intraerythrocytic stage, the Plasmodium parasite digests the host's hemoglobin within its acidic food vacuole to obtain essential amino acids. esr.ienih.gov This process releases large quantities of toxic-free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, insoluble crystalline pigment called hemozoin, which is biochemically identical to β-hematin. nih.gov

The 4-aminoquinoline scaffold is fundamental to interfering with this detoxification pathway. slideshare.net These compounds, being weakly basic, accumulate to high concentrations within the acidic environment of the parasite's food vacuole. nih.govsmolecule.com Once inside, the quinoline (B57606) nucleus forms a complex with heme, preventing its polymerization into hemozoin. esr.ieesrf.fr This inhibition leads to the accumulation of toxic-free heme, which is believed to cause oxidative damage to parasite membranes and inhibit the function of crucial enzymes and DNA polymerases, ultimately leading to parasite death. esr.ienih.gov

The presence of the 7-chloro group on the quinoline ring is considered optimal and essential for this inhibitory activity. pharmacy180.comyoutube.com Structure-activity relationship studies consistently demonstrate that this specific substitution is a critical requirement for potent inhibition of β-hematin formation. mdpi.com Derivatives of 7-chloro-4-aminoquinoline have been shown to inhibit hemozoin formation in a dose-dependent manner, a key indicator of their antimalarial potential. scienceopen.comconsensus.app

Molecular Interactions with Key Biological Targets

Beyond heme polymerization, the bioactivity of 7-chloro-4-aminoquinoline derivatives involves interactions with various other parasitic and host cell components.

The 4-aminoquinoline scaffold has been explored as a foundation for designing inhibitors that target essential parasitic enzymes.

Falcipain-2: This cysteine protease is a key enzyme in the parasite's hemoglobin degradation pathway, making it a validated drug target. nih.gov Hybrid molecules incorporating a 4-aminoquinoline scaffold have been synthesized to inhibit the Falcipain-2 enzyme, demonstrating good activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov Molecular docking studies of some derivatives suggest that the quinoline ring can extend out of the binding region, while other parts of the hybrid molecule form hydrogen bonds within the active site. nih.gov

Plasmepsins: These are aspartic proteases also involved in the initial steps of hemoglobin breakdown in the food vacuole. While a crucial family of enzymes in parasite survival, specific binding affinity data for 7-Chloro-4-(4-hydroxyanilino)quinoline with Plasmepsin 2 is not extensively documented in the available literature.

PfDHODH and Other Dehydrogenases: Dihydroorotate dehydrogenase (DHFR) is another target for antimalarial drugs. Molecular docking analyses of certain 2-aminopyrimidine-based 4-aminoquinoline hybrids have been performed with P. falciparum DHFR to identify stabilizing interactions. nih.gov Additionally, other studies have shown that different hybrid compounds have high binding energy with P. falciparum lactate (B86563) dehydrogenase, suggesting it as a potential molecular target. nih.gov

While the broader class of 4-aminoquinolines is known to interact with these enzymes, specific inhibitory constants (K_i) or IC₅₀ values for this compound itself against these specific enzymes are not widely reported.

The 4-aminoquinoline class of compounds, notably chloroquine (B1663885), has been shown to modulate host cell signaling pathways, an activity increasingly explored in cancer research. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer cells. plos.org

Studies on chloroquine have demonstrated that it can suppress the PI3K/Akt signaling pathway, contributing to its anti-cancer effects. nih.gov Treatment of cancer cell lines with chloroquine has been shown to significantly reduce the phosphorylation of both PI3K and Akt. researchgate.net This inhibition can sensitize tumor cells to other therapeutic agents. nih.gov While these findings are primarily associated with chloroquine in the context of oncology, they establish that the 4-aminoquinoline scaffold has the potential to interact with and modulate critical host signaling cascades like the PI3K/Akt pathway. Direct studies on the effect of this compound on this pathway are limited.

The quinoline ring system is known to interact with nucleic acids, which represents another potential mechanism of action. Quinolines can function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. youtube.com Binding assays with some 4-aminoquinoline derivatives have revealed that they bind preferentially to AT-rich DNA sequences. nih.gov This interaction can interfere with DNA replication and transcription, contributing to cytotoxicity.

Furthermore, some quinoline agents have been shown to inhibit DNA-interacting proteins such as topoisomerases, which are critical for managing DNA topology during replication. youtube.com Beyond DNA, these compounds can also bind to other proteins. For example, certain 4-amino-7-chloroquinoline structures have been identified as agonists that interact directly with the ligand-binding domain (LBD) of the nuclear receptor NR4A2, a key regulator in dopaminergic neurons. nih.gov

Intracellular Localization and Accumulation in Parasitic Vacuoles

A critical feature for the antimalarial activity of 4-aminoquinolines is their ability to accumulate within the parasite's digestive vacuole. nih.gov This organelle maintains an acidic environment, with a pH estimated to be between 4.5 and 5.5. As weak bases, 4-aminoquinoline compounds like chloroquine can freely diffuse across cell membranes in their unprotonated state. nih.gov

Upon entering the acidic digestive vacuole, the compound becomes protonated. This charged form is less able to diffuse back across the vacuolar membrane and thus becomes trapped, leading to a significant concentration of the drug at its primary site of action. nih.govnih.gov This accumulation is a prerequisite for the effective inhibition of heme polymerization. The basic side chain attached to the 4-amino position of the quinoline ring is considered essential for this lysosomotropic accumulation.

Generation of Reactive Oxygen Species (ROS)

The role of 7-chloroquinoline (B30040) derivatives in modulating oxidative stress is complex and appears to be highly dependent on the other substituents on the molecule. Some studies suggest that certain derivatives can induce oxidative imbalance by increasing the formation of reactive oxygen species (ROS). For instance, a study on 7-chloro-4-quinolinylhydrazone derivatives demonstrated that they caused an increase in ROS, leading to a reduction in mitochondrial membrane potential in Leishmania parasites.

Conversely, other research on derivatives like 7-chloro-4-(phenylselanyl) quinoline has highlighted a potent antioxidant action. These compounds have been shown to reduce the oxidation of lipids and proteins and protect against oxidative damage in various models. This suggests that while the 7-chloroquinoline core is a versatile scaffold, its influence on cellular redox homeostasis can be shifted from pro-oxidant to antioxidant based on the nature of the group at the 4-position.

Interactive Data Table: Biological Activity of 7-Chloro-4-Aminoquinoline Analogs

The following table summarizes the reported in vitro activity of various hybrid compounds and derivatives based on the 7-chloro-4-aminoquinoline scaffold against different strains of P. falciparum and human cancer cell lines.

: Investigation of Reversal of Acetylcholinesterase (AChE) Inhibition

Extensive research has been conducted to identify and characterize the biological activities of various quinoline derivatives. However, based on a comprehensive review of available scientific literature, there is currently no specific research data detailing the investigation of this compound for the reversal of acetylcholinesterase (AChE) inhibition.

While the broader class of quinoline-based compounds has been a subject of interest for their potential as acetylcholinesterase inhibitors, studies focusing on the specific derivative this compound in the context of reversing AChE inhibition are not present in the accessible scientific domain. The existing research on related compounds, such as 7-chloro-4-(phenylselanyl) quinoline, has explored their effects on modulating AChE activity, but not the reversal of inhibition. nih.gov

Therefore, detailed research findings, including data tables on the efficacy and mechanism of this compound in reversing AChE inhibition, cannot be provided at this time due to the absence of primary or secondary research on this specific molecular interaction. Further investigation would be required to determine if this compound possesses such activity.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Impact of Substituents on the Quinoline (B57606) Ring on Biological Activity

The quinoline core is a critical pharmacophore, and its substitution pattern is a key determinant of biological activity. The 7-chloro substituent, as seen in the parent compound, is particularly significant for the antimalarial properties of 4-aminoquinolines and related derivatives. nih.gov

Research into the SAR of 7-substituted 4-aminoquinolines has demonstrated that the nature of the substituent at the 7-position significantly impacts efficacy, especially against resistant parasite strains. nih.gov Studies comparing various halogen substituents have found that 7-iodo and 7-bromo analogs exhibit comparable activity to their 7-chloro counterparts against both chloroquine-susceptible and -resistant Plasmodium falciparum. nih.gov In contrast, derivatives with a 7-fluoro or a 7-trifluoromethyl group were found to be less active, particularly against resistant strains. nih.gov The presence of an electron-donating 7-methoxy group generally leads to inactive compounds. nih.gov

Table 1: Impact of C7-Substituent on Quinoline Core on Antimalarial Activity Data extracted from studies on 4-aminoquinolines with a -HN(CH₂)₃NEt₂ side chain.

| C7-Substituent | Activity vs. Chloroquine-Susceptible P. falciparum (IC50, nM) | Activity vs. Chloroquine-Resistant P. falciparum (IC50, nM) |

| -Cl | 3-12 | 3-12 |

| -Br | 3-12 | 3-12 |

| -I | 3-12 | 3-12 |

| -F | 15-50 | 18-500 |

| -CF₃ | 15-50 | 18-500 |

| -OCH₃ | 17-150 | 90-3000 |

Source: Based on data from literature. nih.gov

Role of the Anilino Substituent and its Modifications on Pharmacological Efficacy

The 4-anilino group plays a pivotal role in the molecule's interaction with its biological targets, often fitting into hydrophobic pockets of enzymes like kinases. nih.gov The substitution pattern on this aniline (B41778) ring can fine-tune the compound's potency and selectivity. The 4-hydroxy group in 7-Chloro-4-(4-hydroxyanilino)quinoline is significant in this context.

Studies on analogous 7-chloro-4-(phenylselanyl) quinolines, where a selenium atom replaces the anilino nitrogen's linking oxygen, show that introducing substituents onto the phenyl ring alters antinociceptive and anti-inflammatory efficacy. nih.govresearchgate.net This suggests that modifications to the anilino ring of the parent compound would similarly impact its activity profile. In research on 4-anilinoquinoline derivatives as anticancer agents, compounds with electron-donating groups on the benzene (B151609) ring were investigated. nih.gov For example, a compound featuring an isopropyl group on the benzene ring demonstrated remarkable inhibitory effects on HeLa and BGC-823 cancer cell lines. nih.gov

QSAR analyses have indicated that for antimalarial activity, electron-rich centers in the aniline substituent groups are favorable. nih.gov This observation aligns with findings that modifications to the 3'- and 5'-positions of the anilino moiety can optimize antimalarial activity. nih.gov In a series of anticancer 4-(4-substituted-anilino)quinolines, a 4-chloroanilino derivative was found to be the most potent against MCF-7 and A549 cell lines, indicating that an electron-withdrawing group at the para-position of the aniline ring can also confer strong activity. elsevierpure.com

Table 2: Effect of Anilino Ring Substitution on Anticancer Activity of 7-Fluoro-4-anilinoquinolines Data extracted from studies on 7-fluoro-4-anilinoquinoline derivatives against the BGC823 cell line.

| Anilino Substituent | IC50 (µM) vs BGC823 Cells |

| 4-methyl-3-chloro | >50 |

| 4-bromo-2-fluoro | 10.61 |

| 3-chloro-4-fluoro | 11.23 |

| 3-ethynyl | 12.57 |

| 3-chloro | 15.01 |

| Gefitinib (Reference) | 19.27 |

Source: Based on data from literature. nih.gov

Correlation between Side Chain Length and Branching with Activity and Resistance Profiles

While this compound itself lacks a flexible alkyl side chain, this structural feature is a hallmark of many clinically significant 4-aminoquinoline (B48711) drugs, such as chloroquine (B1663885). The structure, length, and branching of this side chain are critically important for activity, especially in overcoming drug resistance.

In studies of 7-chloro-4-aminoquinolines, it was discovered that compounds with diaminoalkane side chains that are shorter or longer than the isopentyl side chain of chloroquine are active against both chloroquine-susceptible and -resistant strains of P. falciparum. nih.gov Specifically, 7-chloro-AQs with N,N-diethyldiaminoethane [-HN(CH₂)₂NEt₂] or N,N-diethyldiaminopropane [-HN(CH₂)₃NEt₂] side chains were highly active against both types of strains. nih.gov

Topological Descriptors and Chemometric Modeling in QSAR Studies

QSAR studies employ computational methods to build statistical models that correlate a compound's chemical structure with its biological activity. researchgate.net A key component of this process is the use of molecular descriptors, which are numerical values that encode information about a molecule's structure. researchgate.net Topological descriptors, derived from the two-dimensional representation of a molecule, are particularly useful as they quantify aspects like size, shape, branching, and atomic arrangement. researchgate.netresearchgate.net

In the analysis of 7-chloro-4-(3',5'-disubstituted anilino)quinolines, QSAR modeling with topological descriptors has provided significant insights. nih.gov Using a technique called Combinatorial Protocol in Multiple Linear Regression (CP-MLR), researchers analyzed over 450 topological descriptors for each compound. The resulting models showed that the substituents at the 3'- and 5'-positions of the anilino ring map to different domains in the activity space. nih.gov One domain favors compact structures with specific functional groups (F, NO₂, O), while the other prefers structures with more unsaturation, branching, and electronic content. nih.gov

These models help to quantitatively understand the structural requirements for activity. For instance, QSAR studies on 7-chloro-4-aminoquinoline derivatives have used multiple linear regression (MLR) to assess the influence of steric (Molar Refractivity, MR), hydrophobic (log P), and electronic (Dipole Moment, DM) factors on antimalarial activity. asianpubs.org Such chemometric models are valuable for predicting the activity of new analogs and guiding the rational design of more potent therapeutic agents. asianpubs.org

Preclinical Safety Assessment and Selectivity Profiling

In vitro Cytotoxicity Screening Against Mammalian Cell Lines

The initial phase of safety assessment involves screening the compound for its cytotoxic effects on healthy mammalian cells. This is crucial to identify potential for off-target toxicity. While direct cytotoxic data for 7-Chloro-4-(4-hydroxyanilino)quinoline on human dermal fibroblasts, L6 rat fibroblasts, and MRC5 human lung cells is not extensively available in the public domain, studies on closely related 7-chloroquinoline (B30040) derivatives provide valuable preliminary insights.

Research on a series of novel 2-morpholino-4-anilinoquinoline compounds revealed that their cytotoxic activity is influenced by the substitutions on the aniline (B41778) moiety. For instance, some derivatives exhibited significant cytotoxicity against fibroblast cell lines, indicating a lack of selectivity between cancerous and non-cancerous cells. In contrast, another derivative from the same study showed substantial activity against the HepG2 cancer cell line while displaying insignificant cytotoxicity against fibroblasts, suggesting a degree of selectivity.

One study investigated the cytotoxicity of various 7-chloro-(4-thioalkylquinoline) derivatives against non-malignant MRC-5 human lung fibroblasts alongside several cancer cell lines. The results indicated that the cytotoxicity of these compounds was influenced by the nature of the thioalkyl side chain. Similarly, another study on 7-chloroquinoline derivatives reported minimal toxicity towards human embryonic kidney epithelial cells.

The table below summarizes representative cytotoxicity data for 7-chloroquinoline derivatives against a non-cancerous mammalian cell line, which can serve as a surrogate to estimate the potential cytotoxicity of this compound.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| 7-chloro-(4-thioalkylquinoline) derivatives | MRC-5 (human lung fibroblasts) | >50 | |

| 2-morpholino-4-anilinoquinoline derivative (3e) | Fibroblasts | Insignificant at tested concentrations |

It is important to note that these are findings for structurally related compounds, and dedicated in vitro cytotoxicity studies on this compound against human dermal fibroblasts, L6 rat fibroblasts, and MRC5 human lung cells are necessary for a definitive assessment.

Determination of Therapeutic Selectivity Index

The therapeutic selectivity index (SI) is a critical parameter that quantifies the differential activity of a compound against cancer cells versus normal cells. It is typically calculated as the ratio of the cytotoxic concentration in normal cells to the cytotoxic concentration in cancer cells (e.g., IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater selectivity and a potentially safer therapeutic profile. Compounds with SI values greater than 3 are often considered to be highly selective.

For 7-chloro-4-anilinoquinoline derivatives, the selectivity index is a key determinant of their potential as anticancer agents. Studies have shown that modifications to the 4-anilinoquinoline scaffold can significantly impact selectivity. For example, in a study of 2-morpholino-4-anilinoquinoline derivatives, one compound demonstrated high selectivity for HepG2 cancer cells over fibroblasts. Another study on 7-chloro-(4-thioalkylquinoline) derivatives also highlighted the selectivity of certain compounds for cancer cells when compared to non-malignant BJ and MRC-5 fibroblasts.

The calculation of the selectivity index is a straightforward yet powerful tool in preclinical assessment. The formula is as follows:

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

The following interactive table illustrates how the selectivity index would be interpreted for hypothetical cytotoxicity data for this compound.

| IC50 in Normal Fibroblasts (µM) | IC50 in Cancer Cell Line (µM) | Calculated Selectivity Index | Interpretation |

| 100 | 10 | 10.0 | Highly Selective |

| 50 | 10 | 5.0 | Selective |

| 20 | 10 | 2.0 | Moderately Selective |

| 10 | 10 | 1.0 | Non-selective |

Without specific experimental data for this compound, a definitive therapeutic selectivity index cannot be provided. However, the available literature on analogous compounds suggests that achieving a favorable selectivity profile is a key objective and a demonstrable possibility within this chemical class.

Early Toxicological Evaluation and Risk Assessment Considerations

Early toxicological evaluation aims to identify potential liabilities of a drug candidate at a nascent stage of development. For quinoline (B57606) derivatives, a range of toxicological endpoints are considered. While specific in-depth toxicological data for this compound is limited, general toxicological profiles of quinoline compounds offer some guidance.

In silico and in vivo studies on various quinoline derivatives have been conducted to predict and assess their acute toxicity. These studies often classify compounds based on their predicted LD50 values and other toxicity endpoints. Some quinoline derivatives have been classified as having low to moderate toxicity in such assessments.

Key considerations for the early toxicological risk assessment of this compound would include:

Genotoxicity: Assessing the potential of the compound to damage DNA is a critical early step. The Ames test is a common preliminary screen for mutagenicity.

Cardiotoxicity: Some quinoline-based compounds have been associated with cardiac side effects. Early screening using in vitro assays (e.g., hERG channel inhibition) would be prudent.

Hepatotoxicity: The liver is a primary site of drug metabolism, and assessing potential liver toxicity is essential. In vitro assays using liver cell lines (e.g., HepG2) can provide initial indications.

Metabolic Stability: Understanding how the compound is metabolized is crucial for predicting its pharmacokinetic profile and potential for the formation of toxic metabolites.

A favorable preclinical profile for a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, which included low in vitro and in vivo toxicity, suggests that careful structural modification of the 7-chloroquinoline core can lead to compounds with good safety indices. The development of quantitative structure-toxicity relationship (QSTR) models for quinoline derivatives also represents a valuable tool for predicting toxicity and guiding the design of safer compounds.

Computational Chemistry and in Silico Drug Design

Molecular Docking Studies for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as 7-Chloro-4-(4-hydroxyanilino)quinoline, and its protein target.

In a notable study, this compound was identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. To evaluate its binding affinity, molecular docking simulations were performed. The results demonstrated a strong interaction, with a calculated binding affinity of -7.8 kcal/mol. This favorable binding energy suggests that the compound can fit effectively into the active site of the Mpro enzyme, indicating its potential as an inhibitor. Such studies are foundational in rational drug design, providing a basis for selecting promising candidates for further investigation.

Molecular Dynamics Simulations to Assess Complex Stability and Conformational Changes

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively detailed in the public domain, MD simulations are a standard and vital step in computational drug design for analogous compounds. Following molecular docking, MD simulations are employed to analyze the stability of the ligand-protein complex over time.

These simulations provide insights into the dynamic nature of the interactions between the ligand and the target protein. By simulating the movements of atoms and molecules, researchers can assess whether the initial binding pose predicted by docking is stable. The simulations can reveal key information, such as the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. Furthermore, MD simulations can elucidate conformational changes in both the ligand and the protein upon binding, helping to refine the understanding of the interaction mechanism at an atomic level. For the 4-aminoquinoline (B48711) scaffold, these simulations are critical for confirming the stability of hydrogen bonds and other intermolecular forces that are essential for sustained biological activity.

Prediction of Drug-Likeness and Physiochemical Parameters (e.g., Lipinski's Rule of Five)

The "drug-likeness" of a molecule is an essential concept in drug discovery that assesses whether a compound possesses properties that would make it a likely candidate for an orally active drug in humans. This is often evaluated using Lipinski's Rule of Five, which sets specific thresholds for key physicochemical properties.

The properties of this compound have been analyzed according to these rules. The fundamental physicochemical parameters for the compound are known, with a molecular formula of C₁₅H₁₁ClN₂O and a molecular weight of approximately 270.71 g/mol . The predicted octanol-water partition coefficient (XlogP), a measure of lipophilicity, is 2.0.

Lipinski's Rule of Five stipulates that a compound is likely to be orally bioavailable if it meets the following criteria:

Molecular weight (MW) ≤ 500 Da

Logarithm of the partition coefficient (LogP) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

The analysis of this compound shows that it adheres well to these guidelines, suggesting favorable oral bioavailability.

Table 1: Lipinski's Rule of Five Analysis for this compound

| Parameter | Value for this compound | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 270.71 g/mol | ≤ 500 | Yes |

| LogP (XlogP) | 2.0 | ≤ 5 | Yes |

| Hydrogen Bond Donors (N-H, O-H groups) | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (N, O atoms) | 3 | ≤ 10 | Yes |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET profiling involves using computational models to predict the pharmacokinetic and toxicological properties of a compound. This early-stage assessment helps to identify potential liabilities that could lead to drug failure in later developmental phases. For the 7-chloro-4-aminoquinoline scaffold, various computational tools like SwissADME and OSIRIS Property Explorer are commonly used.

These platforms predict a range of parameters:

Absorption: Predictions for compounds in this class often suggest good gastrointestinal absorption.

Distribution: The ability to cross the blood-brain barrier is a key distribution parameter that can be predicted. For some analogs, penetration of the blood-brain barrier is predicted, while for others it is not.

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes.

Excretion: Properties related to renal clearance can be estimated.

Toxicity: A range of toxicological risks, including mutagenicity, tumorigenicity, and irritability, can be flagged by these programs. In vitro studies have provided some validation for these predictions, showing that this compound is significantly less toxic than chloroquine (B1663885) in certain cell lines.

Pharmacokinetic Property Prediction

Beyond the general ADMET profile, specific pharmacokinetic properties are predicted using computational models. These predictions are crucial for understanding how a drug will behave in the body. For 7-chloroquinoline (B30040) derivatives, in silico studies often focus on predicting key characteristics that influence a compound's efficacy and safety.

Commonly predicted pharmacokinetic properties include:

Oral Bioavailability: Based on the analysis of physicochemical properties like those in Lipinski's rules, a high probability of oral bioavailability is often predicted for this class of compounds.

Plasma Protein Binding: The extent to which a compound will bind to proteins in the blood can be estimated, which affects its distribution and availability to act on its target.

Permeability: Models such as Caco-2 permeability are used to predict the absorption of a compound across the intestinal wall.

Topical Polar Surface Area (TPSA): This descriptor is used to predict drug transport properties, including intestinal absorption and blood-brain barrier penetration.

These computational predictions provide a comprehensive initial assessment, guiding the selection and modification of compounds to optimize their pharmacokinetic profiles for therapeutic use.

Mechanisms of Drug Resistance and Strategies for Mitigation

Biochemical and Genetic Basis of Quinoline (B57606) Resistance

The foundation of resistance to quinoline antimalarials, such as chloroquine (B1663885) and its analogues, is primarily genetic. In bacteria, quinolone resistance often arises from chromosomal mutations in the genes that encode the drug's primary targets: DNA gyrase and topoisomerase IV nih.govnih.gov. These mutations, typically occurring within a specific region known as the quinolone resistance-determining region (QRDR), reduce the binding affinity of the drug to the enzyme-DNA complex, thereby diminishing its inhibitory effect nih.gov.

In the context of malaria, the genetic basis of resistance is different but equally specific. The most significant determinant of resistance to 4-aminoquinolines in P. falciparum is a series of mutations in the pfcrt gene, which stands for Plasmodium falciparum chloroquine resistance transporter nih.gov. This gene encodes the PfCRT protein, which is located on the membrane of the parasite's digestive vacuole nih.gov. Specific point mutations in the pfcrt gene are the hallmark of chloroquine-resistant strains and are central to the parasite's ability to survive the drug's effects nih.govbiomedcentral.com. While PfCRT is the primary driver, mutations in other genes, such as pfmdr1 (P-glycoprotein homologue 1), can also contribute to resistance, often modulating the level of resistance conferred by pfcrt mutations.

Role of Efflux Pumps and Transporters (e.g., Plasmodium falciparum Chloroquine Resistance Transporter, PfCRT)

Efflux pumps are transmembrane proteins that actively transport substrates, including antimicrobial drugs, out of the cell, preventing them from reaching their target concentrations mdpi.combiotech-asia.orgnih.gov. This mechanism is a common cause of multidrug resistance in bacteria mdpi.comcardiff.ac.uk.

In P. falciparum, the PfCRT protein functions as a key transporter in drug resistance nih.gov. In its wild-type form, found in chloroquine-sensitive parasites, PfCRT does not transport chloroquine. However, mutations in the pfcrt gene alter the protein's structure and confer upon it the ability to transport protonated chloroquine out of the acidic digestive vacuole, which is the site of drug action nih.govnih.gov. This efflux mechanism reduces the drug's accumulation within the vacuole, preventing it from inhibiting the detoxification of heme into hemozoin nih.govbiomedcentral.com.

Studies have shown that mutant PfCRT can transport not only chloroquine but also other quinoline-based drugs like quinine (B1679958) and quinidine, functioning as a multidrug resistance carrier nih.gov. Kinetic analyses suggest that PfCRT may possess multiple, interdependent binding sites for different drug substrates nih.gov. The K76T mutation (a lysine to threonine substitution at position 76) is a critical change in most chloroquine-resistant PfCRT variants, altering the charge within the transporter's central cavity and facilitating drug efflux biomedcentral.com.

Altered Drug Accumulation and Heme Affinity in Resistant Parasites

The primary mechanism of action for 4-aminoquinolines involves their accumulation in the parasite's acidic digestive vacuole. There, they bind to ferriprotoporphyrin IX (FPIX or heme), a toxic byproduct of hemoglobin digestion, and prevent its polymerization into non-toxic hemozoin crystals nih.govnih.gov. The resulting buildup of free heme is lethal to the parasite nih.govnih.gov.

In resistant parasites, the efflux of the drug by mutant PfCRT leads to significantly reduced drug accumulation at this target site nih.gov. This is the core reason for the diminished efficacy of drugs like chloroquine in resistant strains nih.gov. The resistance mechanism does not involve a modification of the drug's ultimate target (heme), but rather prevents the drug from reaching it in sufficient concentrations nih.gov.

Novel 7-chloro-4-aminoquinoline derivatives have been developed that can overcome this resistance. These compounds often exhibit higher lipophilicity, which may contribute to their increased accumulation in both normal and parasitized red blood cells compared to chloroquine nih.gov. While some of these newer derivatives may show a slightly lower binding affinity for heme compared to chloroquine, their ability to accumulate to higher levels within the vacuole compensates for this, allowing them to effectively inhibit hemozoin formation and kill the parasite nih.gov.

| Compound Characteristic | Chloroquine-Susceptible (CS) Parasites | Chloroquine-Resistant (CR) Parasites |

| PfCRT Transporter | Wild-type (does not efflux drug) | Mutant (actively effluxes drug) nih.govnih.gov |

| Drug Accumulation | High concentration in digestive vacuole | Reduced concentration in digestive vacuole nih.gov |

| Heme Polymerization | Inhibited | Uninhibited (or less inhibited) |

| Parasite Outcome | Death | Survival |

Rational Design Approaches to Circumvent Resistance (e.g., Molecular Hybridization, Reversal Agents)

Overcoming quinoline resistance requires innovative medicinal chemistry approaches. Rational drug design has led to several promising strategies to restore activity against resistant P. falciparum strains.

Molecular Hybridization: This strategy involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced activity or a novel mechanism of action mdpi.com. For instance, 4-amino-7-chloroquinoline moieties have been hybridized with 1,2,3-triazole units mdpi.comnih.gov. This approach aims to broaden the structural diversity and biological activity of the parent compounds, potentially creating molecules that are not recognized by the PfCRT efflux pump or that have additional targets within the parasite mdpi.com.

Side Chain Modification: Systematic variation of the aliphatic side chain attached to the 7-chloro-4-aminoquinoline core is another effective strategy nih.govscilit.com. By altering the length, branching, and basicity of the side chain, it is possible to develop new derivatives with potent activity against both chloroquine-sensitive and chloroquine-resistant strains nih.govscilit.com. These modifications can enhance drug accumulation within the parasite's food vacuole, a key factor in overcoming resistance nih.gov.

Resistance Reversal Agents: Certain compounds, known as reversal agents or chemosensitizers, can restore the activity of chloroquine in resistant parasites. A sophisticated approach involves creating a single molecule that combines the 7-chloro-4-aminoquinoline pharmacophore with a resistance reversal agent nih.gov. These "reversed chloroquines" are designed so that the reversal agent portion of the molecule inhibits the PfCRT transporter, preventing the efflux of the quinoline portion from the digestive vacuole nih.gov. This dual-action design delivers the active drug and the resistance-modifying agent in a 1:1 ratio directly to the site of action nih.gov.

| Strategy | Description | Example |

| Molecular Hybridization | Fusing a 7-chloroquinoline (B30040) core with another bioactive pharmacophore to create a new chemical entity. mdpi.com | 4-aminoquinoline-1,2,3-triazole hybrids. mdpi.comnih.gov |

| Side Chain Variation | Systematically altering the structure and basicity of the side chain to improve potency against resistant strains. nih.govscilit.com | Introduction of additional basic amino groups and branched tethers in the side chain. nih.gov |

| Reversed Chloroquines | Covalently linking a 7-chloroquinoline to a resistance reversal agent that inhibits the PfCRT pump. nih.gov | A 7-chloro-4-alkylamino-quinoline linked to a reversal agent via an alkyl group. nih.gov |

These rational design strategies highlight the ongoing efforts to optimize the privileged 7-chloroquinoline scaffold, aiming to develop cost-effective and potent antimalarials that can combat the ever-evolving threat of drug resistance researchgate.net.

Future Perspectives and Translational Research Pathways

Rational Design and Optimization of 7-Chloro-4-(4-hydroxyanilino)quinoline Analogues for Enhanced Potency and Reduced Toxicity

The core structure of 7-chloro-4-aminoquinoline serves as a "privileged scaffold" in medicinal chemistry, meaning it is a framework upon which numerous biologically active molecules can be built. nih.govdurham.ac.uk Rational drug design aims to systematically modify this core to create new analogues with improved therapeutic properties.

A key strategy is molecular hybridization , which involves combining the 7-chloroquinoline (B30040) pharmacophore with other biologically active fragments to create a single, new molecule. mdpi.com This approach seeks to achieve synergistic effects, where the hybrid compound is more potent or has a better therapeutic profile than the individual components. For instance, researchers have created hybrids of 7-chloro-4-aminoquinoline with benzimidazoles, pyrazolines, and chalcones to enhance anticancer activity. nih.govmdpi.comresearchgate.net One study synthesized novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, which showed strong cytotoxic activity against leukemia and lymphoma cells. mdpi.com Another synthesized twenty-four new hybrid analogues containing 7-chloro-4-aminoquinoline and 2-pyrazoline (B94618) fragments, with five compounds showing significant cytostatic activity against a panel of 58 human cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for this optimization process. These studies systematically alter parts of the molecule and assess how these changes affect biological activity. For example, in a series of 7-substituted 4-aminoquinolines, replacing the 7-chloro group with iodo or bromo groups maintained activity against Plasmodium falciparum, while fluoro, trifluoromethyl, or methoxy (B1213986) groups generally led to a significant loss of activity. nih.gov Similarly, exploring the structure-activity relationship of 7-chloro-4-(phenylselanyl) quinoline (B57606) and its analogues revealed that the insertion of different substituents significantly alters the compound's antinociceptive and anti-inflammatory efficacy. nih.gov This detailed understanding allows chemists to make targeted modifications to enhance potency while minimizing off-target effects and toxicity.

Identification of Novel Molecular Targets for Therapeutic Intervention

A fundamental aspect of drug development is understanding the specific biomolecules—or targets—with which a compound interacts to produce its therapeutic effect. For this compound and its derivatives, research has pointed to several potential molecular targets across various diseases.

In the context of cancer, derivatives have been shown to inhibit key signaling molecules. For example, certain 7-Chloro-4-(piperazin-1-yl)quinoline derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II) , a critical protein in tumor angiogenesis. nih.gov Other quinoline-based compounds are known to inhibit a broad spectrum of kinases, which are enzymes that often drive tumor growth and progression. nih.gov One study identified tyrosine-protein kinase c-Src as a potential target for a novel 7-chloro-4-aminoquinoline-benzimidazole hybrid. mdpi.com

Beyond cancer, these compounds show promise for other conditions by engaging different targets.

Infectious Diseases : For malaria, the traditional target is heme detoxification in the parasite. However, new derivatives show activity against drug-resistant strains, suggesting alternative mechanisms. nih.govmdpi.com For leishmaniasis, some 7-chloro-4-quinolinylhydrazone derivatives appear to act by inducing mitochondrial dysfunction in the parasite. nih.gov A rationally designed derivative, 4-((7-chloroquinolin-4-yl)amino)phenol, was identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro) . nih.gov

Neurodegenerative Diseases : The nuclear receptor NR4A2 has been identified as a promising drug target for Parkinson's disease, and 4-amino-7-chloroquinoline compounds can enhance its protective functions. nih.gov A selenium-containing derivative, 7-chloro-4-(phenylselanyl) quinoline, has shown neuroprotective effects in a fruit fly model of Parkinson's disease. nih.gov

Inflammation : Some analogues exhibit anti-inflammatory effects, with in silico analysis suggesting a higher affinity for COX-2 over COX-1, which could mean a more favorable side-effect profile. nih.gov

The diverse range of potential targets highlights the versatility of the 7-chloroquinoline scaffold.

Development of Combination Therapies and Synergistic Drug Combinations

Combining therapeutic agents is a cornerstone of modern medicine, particularly in cancer and infectious diseases. This strategy can lead to enhanced efficacy, overcome drug resistance, and allow for lower doses of individual drugs, potentially reducing toxicity.

The 7-chloroquinoline scaffold is being actively explored in this context. The moiety itself is being investigated as a chemosensitizer , a compound that can make cancer cells more susceptible to the effects of other anticancer drugs. mdpi.com This opens the door to synergistic combinations. For instance, Crenolanib, a benzimidazole (B57391) that contains a quinoline moiety, has been studied in combination therapies for colorectal cancer. mdpi.com The broader class of quinoline-based kinase inhibitors is also being considered for expanded use in combination therapies as a key future direction in oncology. nih.gov

In the realm of infectious diseases, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline was found to be active both alone and in combination with artemisinin (B1665778) derivatives against malaria parasites. mdpi.com This is particularly important for combating the emergence of drug-resistant malaria strains.

Advanced Preclinical Development and Validation in Relevant Disease Models

Before a compound can be tested in humans, it must undergo rigorous preclinical evaluation to establish its efficacy and preliminary safety profile. This involves testing in both in vitro (cell-based) and in vivo (animal) models that are relevant to the target disease.

Numerous preclinical studies have been conducted on derivatives of this compound:

Anticancer Activity : Hybrid analogues have been evaluated against a broad panel of up to 58 different human cancer cell lines, with some compounds demonstrating potent growth inhibition at sub-micromolar concentrations. nih.gov Specific cell lines used in these studies include those for breast cancer (MCF-7), colon cancer (CaCo-2), and various leukemias and lymphomas (CCRF-CEM, HuT78, THP-1, Raji). mdpi.com

Antimalarial Activity : A novel derivative, MG3, has been tested in multiple rodent models of malaria (P. berghei, P. chabaudi, and P. yoelii), showing efficacy comparable or superior to the standard drug chloroquine (B1663885). mdpi.com

Anti-leishmanial Activity : The activity of quinolinylhydrazone derivatives has been validated in vitro against both the promastigote (insect stage) and intracellular amastigote (human stage) forms of Leishmania amazonensis. nih.gov

Neuroprotective Effects : The compound 7-chloro-4-(phenylselanyl) quinoline was shown to prevent dopamine (B1211576) depletion in a Drosophila melanogaster (fruit fly) model of Parkinson's-like disease. nih.gov

Hepatoprotective Effects : The same selenium-containing compound was evaluated in a mouse model of oxaliplatin-induced liver toxicity, where it was found to markedly improve the hepatic injury. nih.gov

These preclinical studies are essential for selecting the most promising candidates for further development and for understanding their pharmacological profiles. mdpi.com

Opportunities and Challenges in Clinical Translation

The ultimate goal of this research is to translate promising laboratory findings into effective clinical treatments. This path presents both significant opportunities and formidable challenges.